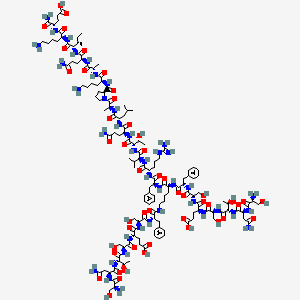
AZD2716
Descripción general
Descripción
AZD2716 es un inhibidor novedoso y potente de la fosfolipasa A2 secretada (sPLA2), desarrollado para el tratamiento de la enfermedad de la arteria coronaria. Las enzimas de fosfolipasa A2 secretada están involucradas en el proceso inflamatorio y la modulación de lipoproteínas, ambos aspectos clave de la aterosclerosis, una causa principal de infarto de miocardio .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de AZD2716 implica varios pasos, incluido el uso de ácidos carboxílicos quirales y sus derivados. Uno de los pasos clave es la preparación enantioselectiva del fragmento quiral de this compound utilizando una reacción de hidrocarboxilación-transferencia de hidrógeno en tándem catalizada por níquel . Las condiciones de reacción incluyen el uso de ácido fórmico y trietilamina, con un catalizador de níquel/BenzP que muestra alta actividad en ambos pasos de hidrocarboxilación regioselectiva de alquinos y posterior transferencia de hidrógeno asimétrica .
Métodos de producción industrial: La producción industrial de this compound implica la optimización de la eficacia, la farmacocinética y el perfil toxicológico de la serie de compuestos. Los compuestos finales se purifican mediante cromatografía líquida de alta resolución de fase inversa (RPHPLC) en un sistema Waters Fraction Lynx equipado con un detector de espectrometría de masas ZQ .
Análisis De Reacciones Químicas
Tipos de reacciones: AZD2716 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Las amidas primarias en this compound establecen enlaces de hidrógeno con sPLA2 y enlaces de coordinación con el ion calcio catalítico .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen ácido fórmico, trietilamina, catalizador de níquel/BenzP y tetrahidrofurano. Las condiciones de reacción a menudo implican calentar la solución bajo una atmósfera de nitrógeno y posterior enfriamiento y concentración por evaporación .
Productos principales formados: Los productos principales formados a partir de las reacciones que involucran this compound incluyen ácidos carboxílicos quirales y derivados, que se encuentran comúnmente en muchos compuestos bioactivos y medicamentos .
Aplicaciones Científicas De Investigación
AZD2716 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza principalmente como inhibidor de la fosfolipasa A2 secretada para el tratamiento de la enfermedad de la arteria coronaria . El compuesto también se ha aplicado en la preparación enantioselectiva de fármacos antiinflamatorios no esteroideos y otros compuestos bioactivos .
Mecanismo De Acción
AZD2716 ejerce sus efectos al inhibir la actividad de las enzimas de fosfolipasa A2 secretada, que están involucradas en el proceso inflamatorio y la modulación de lipoproteínas. Las amidas primarias en this compound establecen enlaces de hidrógeno con sPLA2 y enlaces de coordinación con el ion calcio catalítico, inhibiendo eficazmente la actividad de la enzima .
Comparación Con Compuestos Similares
Compuestos similares: Los compuestos similares a AZD2716 incluyen otros inhibidores de la fosfolipasa A2 secretada, como el varestaplab metilo . Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y propiedades farmacológicas.
Unicidad de this compound: this compound es único debido a su potente actividad inhibitoria contra la fosfolipasa A2 secretada y su perfil farmacocinético y toxicológico optimizado. La síntesis enantioselectiva del compuesto y su alta eficacia lo convierten en un candidato prometedor para el tratamiento de la enfermedad de la arteria coronaria .
Propiedades
IUPAC Name |
(2R)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-16(24(27)28)12-18-8-5-9-20(14-18)22-15-19(10-11-21(22)23(25)26)13-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H2,25,26)(H,27,28)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRCDPVYRPKGGI-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1845753-81-2 | |
| Record name | 3-[3-(5-benzyl-2-carbamoyl-phenyl)phenyl]-2-methyl-propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide](/img/structure/B605674.png)









